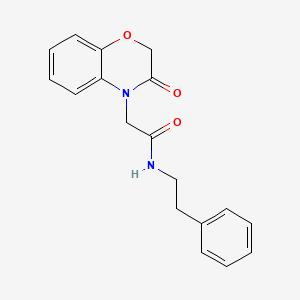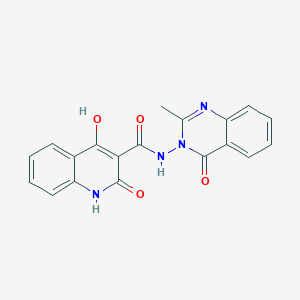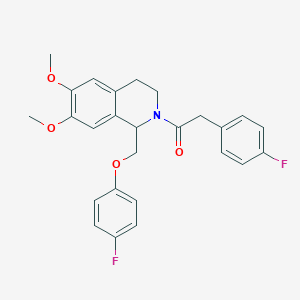
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the reaction of a benzoxazine derivative with an acylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE: can be compared with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific structural features and the resulting biological activities. The presence of the phenylethyl group and the benzoxazine core can impart unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-11-10-14-6-2-1-3-7-14)12-20-15-8-4-5-9-16(15)23-13-18(20)22/h1-9H,10-13H2,(H,19,21) |
InChI-Schlüssel |
NTQOUTRLWUEXHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-ethoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14965699.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14965703.png)

![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965710.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965741.png)
![7-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965748.png)
![6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965749.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965751.png)
![1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965770.png)
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-7-oxo-6-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B14965778.png)
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14965783.png)
![7-(5-Bromo-2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965788.png)
![2-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole)-6-sulfonamido)-4-(methylthio)-N-(4-(trifluoromethoxy)phenyl)butanamide](/img/structure/B14965792.png)
